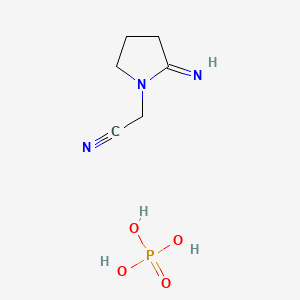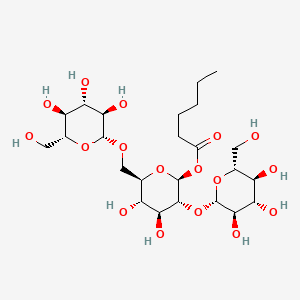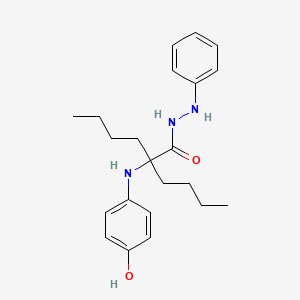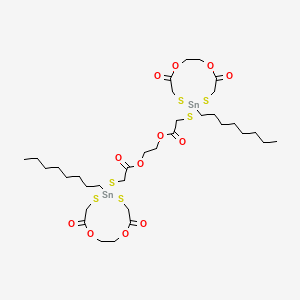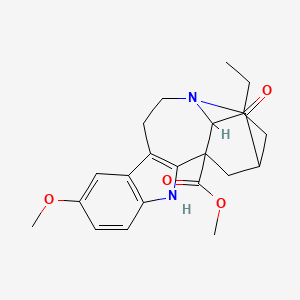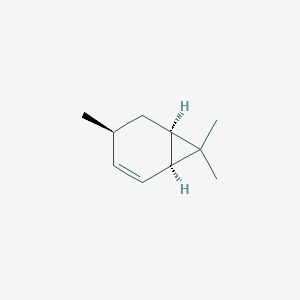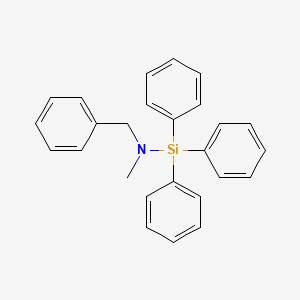
Silanamine, N-methyl-N-(phenylmethyl)-1,1,1-triphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silanamine, N-methyl-N-(phenylmethyl)-1,1,1-triphenyl- is a complex organosilicon compound It is characterized by the presence of a silicon atom bonded to three phenyl groups and an amine group that is further substituted with a methyl and a phenylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Silanamine, N-methyl-N-(phenylmethyl)-1,1,1-triphenyl- typically involves the reaction of triphenylsilane with N-methyl-N-(phenylmethyl)amine under specific conditions. The reaction is usually carried out in the presence of a catalyst such as a platinum or palladium complex to facilitate the formation of the desired product. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of advanced catalytic systems and optimized reaction conditions is crucial for the large-scale production of Silanamine, N-methyl-N-(phenylmethyl)-1,1,1-triphenyl-.
Análisis De Reacciones Químicas
Types of Reactions
Silanamine, N-methyl-N-(phenylmethyl)-1,1,1-triphenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while reduction can produce silane derivatives. Substitution reactions can lead to a variety of functionalized silanes.
Aplicaciones Científicas De Investigación
Silanamine, N-methyl-N-(phenylmethyl)-1,1,1-triphenyl- has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds.
Biology: The compound can be used in the development of silicon-based biomaterials.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its unique structural properties.
Industry: It is utilized in the production of high-performance materials and coatings.
Mecanismo De Acción
The mechanism by which Silanamine, N-methyl-N-(phenylmethyl)-1,1,1-triphenyl- exerts its effects involves interactions with various molecular targets. The silicon atom in the compound can form strong bonds with other elements, leading to the formation of stable complexes. These interactions can influence the reactivity and stability of the compound, making it useful in various applications.
Comparación Con Compuestos Similares
Similar Compounds
Silanamine, N-methyl-N-silyl-: This compound has a similar structure but lacks the phenylmethyl group.
Benzenemethanamine, N-methyl-: This compound is similar but does not contain the silicon atom.
Uniqueness
Silanamine, N-methyl-N-(phenylmethyl)-1,1,1-triphenyl- is unique due to the presence of the silicon atom bonded to three phenyl groups and the amine group with both methyl and phenylmethyl substitutions. This unique structure imparts specific chemical properties that are not found in other similar compounds, making it valuable for specialized applications.
Propiedades
Número CAS |
80930-71-8 |
|---|---|
Fórmula molecular |
C26H25NSi |
Peso molecular |
379.6 g/mol |
Nombre IUPAC |
N-methyl-1-phenyl-N-triphenylsilylmethanamine |
InChI |
InChI=1S/C26H25NSi/c1-27(22-23-14-6-2-7-15-23)28(24-16-8-3-9-17-24,25-18-10-4-11-19-25)26-20-12-5-13-21-26/h2-21H,22H2,1H3 |
Clave InChI |
NRCOVIZPACXUJC-UHFFFAOYSA-N |
SMILES canónico |
CN(CC1=CC=CC=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


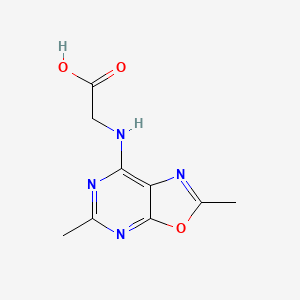
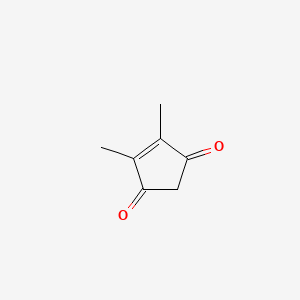
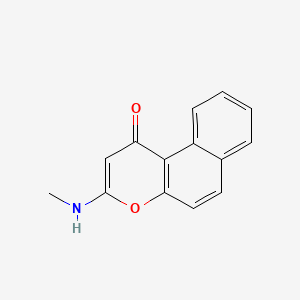
![Methyl 4-chloro-2-[[1-[[(2,3-dihydro-2-oxo-1H-benzimidazol-5-YL)amino]carbonyl]-2-oxopropyl]azo]benzoate](/img/structure/B12701641.png)
